2,3-Dihydroxybenzohydrazide

Overview

Description

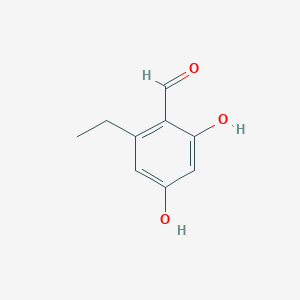

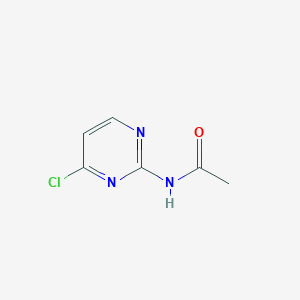

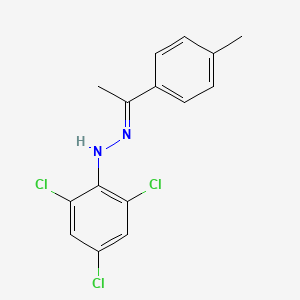

2,3-Dihydroxybenzohydrazide is an organic compound with the molecular formula C7H8N2O3The compound is characterized by the presence of two hydroxyl groups and a hydrazide functional group attached to a benzene ring, making it a versatile molecule for chemical modifications and reactions .

Mechanism of Action

Target of Action

It’s known that similar compounds have shown interesting antibacterial activity against gram-positive bacterial strains .

Mode of Action

It’s known that the direction of reversible enzyme catalytic reactions depends on whether catalytic residues at the active center of the enzyme are protonated, which is subjected by the ph . A V-shaped tunnel of 2,3-dihydroxybenzoic acid decarboxylase from Aspergillus oryzae through which the substrate travels in the enzyme has been identified, and it’s demonstrated that the side chain conformation of a tyrosine residue controls the entry and exit of substrate/product during reversible reactions .

Biochemical Pathways

It’s known that similar compounds have been used to study a variety of infectious diseases and applications .

Pharmacokinetics

It’s known that the prediction of adme properties is crucial in drug discovery .

Result of Action

Similar compounds have shown to inhibit cancer cell proliferation with an extremely low inhibitory concentration (ic) value .

Action Environment

It’s known that the production of similar compounds has been found to be eco-friendly .

Biochemical Analysis

Biochemical Properties

It is known that it interacts with various enzymes and proteins . The nature of these interactions is complex and may involve binding to active sites or allosteric sites, potentially influencing the function of these biomolecules .

Cellular Effects

The effects of 2,3-Dihydroxybenzohydrazide on cells and cellular processes are diverse. It can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dihydroxybenzohydrazide can be synthesized through the condensation reaction of 2,3-dihydroxybenzaldehyde with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2,3-Dihydroxybenzaldehyde+Hydrazine Hydrate→this compound+Water

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form hydrazine derivatives using reducing agents such as sodium borohydride.

Substitution: The hydroxyl groups in this compound can participate in substitution reactions, where they are replaced by other functional groups. Common reagents include acyl chlorides and alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Acyl chlorides in the presence of a base such as pyridine.

Major Products:

Oxidation: Quinones.

Reduction: Hydrazine derivatives.

Substitution: Acylated or alkylated derivatives

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of hydrazide-hydrazone derivatives with therapeutic properties.

Industry: Utilized in the development of new materials with specific chemical properties

Comparison with Similar Compounds

2,3-Dihydroxybenzohydrazide can be compared with other similar compounds such as:

2,4-Dihydroxybenzohydrazide: Similar structure but with hydroxyl groups at different positions, leading to different chemical properties and reactivity.

2,3-Dimethoxybenzohydrazide: Contains methoxy groups instead of hydroxyl groups, resulting in altered solubility and reactivity.

2,3-Dihydroxybenzoic Acid: Lacks the hydrazide group, making it less reactive in certain chemical reactions

Uniqueness: this compound is unique due to its specific arrangement of functional groups, which allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions. This versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name |

2,3-dihydroxybenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-9-7(12)4-2-1-3-5(10)6(4)11/h1-3,10-11H,8H2,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYJOOWXTBSSRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S,5S)-methyl 3-((S)-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3133607.png)